1R-cis-(E)-Lambda-Cyhalothrin
CAS No.:
Cat. No.: VC0202992
Molecular Formula: C₂₃H₁₉ClF₃NO₃
Molecular Weight: 449.85
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₁₉ClF₃NO₃ |
---|---|
Molecular Weight | 449.85 |
Introduction
Chemical Identity and Structural Characteristics
1R-cis-(E)-Lambda-Cyhalothrin is identified by the chemical name [(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate . This compound belongs to the second-generation pyrethroid insecticide class and represents a specific stereoisomer of lambda-cyhalothrin. The molecular formula of lambda-cyhalothrin is C₂₃H₁₉ClF₃NO₃ with a molecular weight of 449.9 g/mol . The structural configuration of this particular isomer features the (E) geometry in the propene substituent, distinguishing it from other lambda-cyhalothrin stereoisomers that typically feature the (Z) configuration.
Lambda-cyhalothrin generally contains only two (1R cis Z-S and 1S cis Z-R) of cyhalothrin's four possible stereoisomers . The specific 1R-cis-(E) configuration represents a distinct stereochemical arrangement that affects its chemical properties and biological activity. The absolute stereochemistry at critical chiral centers influences the compound's interaction with biological targets, particularly sodium channels in insect nervous systems.
Physical and Chemical Properties
Lambda-cyhalothrin exists as a pale yellow to beige solid with low water solubility and negligible volatility . These physical characteristics influence its environmental persistence and application methods. The compound's low water solubility affects its distribution in aquatic environments and soil, while its low volatility reduces airborne dispersion following application.
The specific physical properties of 1R-cis-(E)-Lambda-Cyhalothrin may differ slightly from the general lambda-cyhalothrin mixture, though detailed comparative data focusing solely on this isomer is limited in the available literature. The E/Z isomerism at the double bond affects the three-dimensional structure of the molecule, potentially altering properties such as solubility, stability, and biological activity.
Stereochemistry and Isomeric Composition
Lambda-cyhalothrin's stereochemistry is complex and critical to understanding its biological activity. Traditional lambda-cyhalothrin is typically a racemic mixture (50:50) of two enantiomers . The isomeric composition of lambda-cyhalothrin significantly influences its insecticidal potency.
Research indicates that gamma-cyhalothrin, which is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate enantiomer, demonstrates higher potency than other enantiomers of lambda-cyhalothrin . This distinction is important for understanding the structure-activity relationship of these compounds.
Analytical studies using enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed differences in the chromatographic behavior of lambda-cyhalothrin isomers. When separated on a cellulose-based stationary phase with an immobilized chiral selector, the gamma-cyhalothrin isomer typically elutes first . These analytical findings provide insights into the physical differences between the stereoisomers.
The specific 1R-cis-(E)-Lambda-Cyhalothrin isomer differs from the more common (Z)-configured isomers in the orientation of substituents around the double bond. This E/Z isomerism represents an additional layer of stereochemical complexity beyond the enantiomeric relationships within lambda-cyhalothrin.
Lambda-cyhalothrin exerts its insecticidal effects by interfering with sodium channels in the nervous system of insects . This mechanism involves binding to voltage-gated sodium channels, preventing them from closing normally after activation. This disruption results in prolonged sodium influx, causing hyperexcitation, paralysis, and ultimately death of the target pest.
The stereospecific configuration of 1R-cis-(E)-Lambda-Cyhalothrin influences its binding affinity and efficacy at the target site. While specific data on the activity of the E-isomer is limited in the provided literature, studies on related pyrethroid stereoisomers suggest that such subtle structural differences can significantly impact both potency and selectivity.
The temperature-dependent efficacy of lambda-cyhalothrin observed in field applications highlights the influence of environmental conditions on its mechanism of action . This temperature sensitivity should be considered when developing application protocols for optimal pest control.
Applications and Efficacy
Lambda-cyhalothrin demonstrates broad-spectrum insecticidal activity against various pest species, including aphids, thrips, Colorado potato beetles, caterpillars, mosquitoes, and ticks . This versatility makes it valuable for both agricultural pest management and public health vector control programs.
The efficacy of lambda-cyhalothrin varies with application rate and surface type. Studies have shown effective control at approximately 12 mg active substance/m², though achieving extended residual control (up to 4 months) against vectors like Aedes aegypti on porous surfaces requires higher application rates of approximately 25 mg/m² . This dosage-response relationship is important for developing effective and economical application strategies.
Lambda-cyhalothrin is available in various formulations, including emulsifiable concentrates, which allow flexibility in application methods across different settings . These formulations enhance the compound's usability in diverse environmental conditions and target habitats.
Analytical Methods
The analysis of lambda-cyhalothrin isomers, including 1R-cis-(E)-Lambda-Cyhalothrin, requires sophisticated analytical techniques due to the stereochemical complexity of these compounds. A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure involving enantioselective LC-MS/MS analysis has been developed for separating and quantifying lambda-cyhalothrin isomers .
This analytical method employs a cellulose-based stationary phase with an immobilized chiral selector to achieve separation of the stereoisomers . The method enables distinction between gamma-cyhalothrin and other isomers of lambda-cyhalothrin, providing valuable tools for quality control and environmental monitoring.
Analytical studies have revealed interesting quantitative relationships between the isomers. When analyzing lambda-cyhalothrin samples, researchers observed that the gamma-cyhalothrin isomer signal was consistently slightly higher than its counterpart isomer, suggesting a potential predominance of this isomer in commercial mixtures . Table 1 illustrates the relative signal intensities observed in analytical studies.
Table 1: Relative Signal Intensities of Lambda-Cyhalothrin Isomers by LC-MS/MS Analysis
Isomer | Relative Signal Intensity | Elution Order |
---|---|---|
Gamma-cyhalothrin | Slightly higher (~6%) | First eluting |
Other lambda-cyhalothrin isomer | Slightly lower | Second eluting |
Note: Data derived from analytical studies using multiple MS/MS instruments and transitions .
Toxicological Profile
Acute Toxicity
Lambda-cyhalothrin exhibits significant acute toxicity across multiple exposure routes, as documented in standardized toxicity tests. The toxicological profile of lambda-cyhalothrin is summarized in Table 2, based on experimental data from animal studies.
Table 2: Acute Toxicity Profile of Lambda-Cyhalothrin
Toxicity Endpoint | Species | Result | Classification |
---|---|---|---|
Acute oral LD₅₀ (mg/kg bw) | Rat | 310 | Schedule 6 |
Acute dermal LD₅₀ (mg/kg bw) | Rat | >5000 | Nil |
Acute inhalational LC₅₀ (mg/m³/4h) | Rat | 2840 | Schedule 6 |
Skin irritation | Rabbit | Moderate irritant | Schedule 5 |
Eye irritation | Rabbit | Slight irritant | Schedule 5 |
Skin sensitization | Guinea pig | Sensitizer | Schedule 5 |
Note: Toxicity classification based on Scheduling Delegate's criteria .
These data indicate that lambda-cyhalothrin presents moderate to high acute oral and inhalational toxicity, while demonstrating relatively low dermal toxicity. The compound also causes moderate skin irritation, slight eye irritation, and has the potential to induce skin sensitization reactions.
Effects on Non-target Organisms
Lambda-cyhalothrin has demonstrated toxicological effects in various non-target organisms. These effects include hepatotoxicity (liver damage), nephrotoxicity (kidney damage), neurotoxicity (nervous system effects), and reproductive toxicity . Research suggests that oxidative stress is the primary mechanism underlying these toxic effects, with mitochondrial damage playing a significant role in the pathology.
Some studies have proposed antioxidants as potential mitigating agents against lambda-cyhalothrin-induced toxicity, reflecting the importance of oxidative stress in its toxic mechanism . This research direction may lead to strategies for reducing unintended impacts on non-target species.
Lambda-cyhalothrin demonstrates high toxicity to aquatic organisms, particularly fish and aquatic invertebrates, as well as to beneficial insects such as bees . This high ecotoxicity necessitates careful application practices to minimize environmental impact.
Environmental Fate and Impact
Lambda-cyhalothrin exhibits low water solubility and is relatively volatile, characteristics that influence its environmental distribution and persistence . These properties result in a generally low risk for groundwater contamination, as the compound tends to bind to soil particles rather than leach into groundwater systems.
Despite this limited groundwater risk, lambda-cyhalothrin poses significant hazards to aquatic ecosystems due to its high toxicity to aquatic organisms. Environmental risk assessments have established risk limits for lambda-cyhalothrin in various environmental compartments to protect sensitive species .
The environmental persistence of lambda-cyhalothrin varies with conditions such as soil type, pH, moisture, and microbial activity. Understanding these factors is essential for predicting the compound's environmental impact and developing appropriate management strategies.
The metabolic fate of lambda-cyhalothrin in environmental matrices is complex. Parent lambda-cyhalothrin (denoted cis-B) is considered the only relevant residue for monitoring across most compartments and matrices except water, where cyhalothrin (a 50:50 mixture of cis-B and cis-A) is formed . This distinction is important for environmental monitoring programs.
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